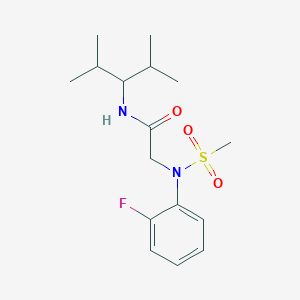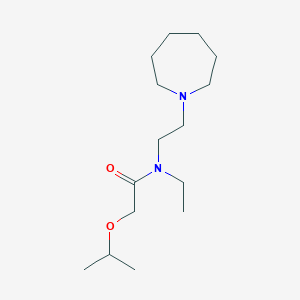![molecular formula C15H14FNOS B3936975 4-fluoro-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B3936975.png)
4-fluoro-N-[2-(phenylthio)ethyl]benzamide
Overview
Description
4-fluoro-N-[2-(phenylthio)ethyl]benzamide, also known as FPTEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. FPTEB is a small molecule inhibitor that targets the oncogenic protein, B-Raf. B-Raf is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in cancer cells.
Mechanism of Action
4-fluoro-N-[2-(phenylthio)ethyl]benzamide exerts its anti-cancer effects by inhibiting the activity of B-Raf. B-Raf is a serine/threonine kinase that is frequently mutated in various types of cancer, including melanoma and colorectal cancer. Mutations in B-Raf result in the activation of the MAPK signaling pathway, which promotes cell proliferation and survival. 4-fluoro-N-[2-(phenylthio)ethyl]benzamide binds to the ATP-binding site of B-Raf and inhibits its kinase activity, thereby blocking the MAPK signaling pathway and inducing cancer cell death.
Biochemical and Physiological Effects:
4-fluoro-N-[2-(phenylthio)ethyl]benzamide has been shown to have minimal toxicity in normal cells and tissues. In preclinical studies, 4-fluoro-N-[2-(phenylthio)ethyl]benzamide has been well-tolerated in animal models, with no significant adverse effects observed. 4-fluoro-N-[2-(phenylthio)ethyl]benzamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
4-fluoro-N-[2-(phenylthio)ethyl]benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. 4-fluoro-N-[2-(phenylthio)ethyl]benzamide has also been shown to have high selectivity for B-Raf, with minimal off-target effects. However, 4-fluoro-N-[2-(phenylthio)ethyl]benzamide has some limitations as well. It has relatively low potency compared to other B-Raf inhibitors, such as vemurafenib. In addition, 4-fluoro-N-[2-(phenylthio)ethyl]benzamide has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
4-fluoro-N-[2-(phenylthio)ethyl]benzamide has several potential future directions for research. One area of interest is the development of more potent and selective B-Raf inhibitors based on the structure of 4-fluoro-N-[2-(phenylthio)ethyl]benzamide. Another area of interest is the investigation of the synergistic effects of 4-fluoro-N-[2-(phenylthio)ethyl]benzamide with other targeted therapies, such as MEK inhibitors. Additionally, further research is needed to elucidate the mechanisms of resistance to B-Raf inhibitors, such as 4-fluoro-N-[2-(phenylthio)ethyl]benzamide, in cancer cells.
Scientific Research Applications
4-fluoro-N-[2-(phenylthio)ethyl]benzamide has shown promise as a potential therapeutic agent for the treatment of various types of cancer. In preclinical studies, 4-fluoro-N-[2-(phenylthio)ethyl]benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-fluoro-N-[2-(phenylthio)ethyl]benzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 4-fluoro-N-[2-(phenylthio)ethyl]benzamide has been shown to have synergistic effects when combined with other targeted therapies, such as MEK inhibitors.
properties
IUPAC Name |
4-fluoro-N-(2-phenylsulfanylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNOS/c16-13-8-6-12(7-9-13)15(18)17-10-11-19-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKVJUAWOBDFSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[2-(phenylsulfanyl)ethyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-bicyclo[2.2.1]hept-2-yl-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B3936892.png)
![1-ethoxy-4-[4-(4-ethylphenoxy)butoxy]benzene](/img/structure/B3936902.png)
![11,11-dimethyl-8-(2-methylphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3936908.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-methoxybenzamide](/img/structure/B3936917.png)
![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-isopropoxybenzamide](/img/structure/B3936921.png)
![4-[2-(4-chloro-3-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B3936938.png)
![ethyl 6-tert-butyl-2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3936941.png)
![1-[3-(4-sec-butylphenoxy)propoxy]-3-methoxybenzene](/img/structure/B3936948.png)

![2-[4-(2-methoxy-4-methylphenoxy)butoxy]naphthalene](/img/structure/B3936955.png)
![6-tert-butyl-N,N-diethyl-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3936962.png)


![N,N'-bis[2-(1-cyclohexen-1-yl)ethyl]pentanediamide](/img/structure/B3936986.png)